Methyl fluoroquinolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWOFMQJMPNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711868 | |
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198831-76-4 | |
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Molecular Mechanisms of Action for Methyl Fluoroquinolones
Interactions with Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV
The fundamental mechanism involves the stabilization of a covalent enzyme-DNA complex, often referred to as the cleavage complex. nih.govresearchgate.net Fluoroquinolones bind to this complex, forming a ternary drug-enzyme-DNA structure that inhibits the religation of the cleaved DNA strands. nih.govnih.govbiorxiv.org This action effectively converts these essential enzymes into cellular toxins that generate lethal chromosome fragmentation. nih.gov
DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). nih.govoup.com The GyrA subunit is responsible for the DNA cleavage and reunion activity and contains the active site tyrosine residues, while the GyrB subunit harbors the ATPase activity that drives the enzyme's supercoiling function. nih.govnih.gov
Methyl fluoroquinolones bind to a pocket formed at the interface of the GyrA subunits and the cleaved DNA. nih.govresearchgate.net The binding is non-covalent and involves several key interactions:
Keto-acid Moiety: The carboxyl group at position C3 and the keto group at C4 are essential for activity. nih.govyoutube.com These groups chelate a magnesium ion (Mg²⁺), which then forms a water-metal ion bridge to conserved residues within the GyrA subunit, typically a serine and an acidic residue (e.g., Ser83 and Asp87 in E. coli). nih.govnih.govacs.orgacs.org This bridge is a critical anchor point for the drug within the complex. nih.govnih.gov
Intercalation: The planar quinolone ring system intercalates between the DNA bases at the site of cleavage, stacking against the +1 and -1 bases. nih.govnih.gov
Substituent Interactions: Substituents at various positions on the fluoroquinolone core, including methyl groups, can form additional contacts with both the enzyme and the DNA, influencing binding affinity and specificity. nih.govoup.com For instance, a cyclopropyl (B3062369) group at N1 often enhances activity against Gram-negative bacteria. nih.gov
Topoisomerase IV is also a tetramer, consisting of two ParC and two ParE subunits (C2E2), which are homologous to GyrA and GyrB, respectively. nih.govnih.govfrontiersin.org Its primary role is in decatenating (unlinking) daughter chromosomes after replication.
The addition of methyl groups at specific positions on the fluoroquinolone scaffold can significantly enhance the stability of the ternary complex, often leading to increased potency. oup.comnih.gov
Position C-8: A methyl or methoxy (B1213986) group at the C-8 position has been shown to enhance activity, particularly against resistant mutants. oup.comnih.gov For example, 8-methyl-moxifloxacin demonstrates higher potency against wild-type and resistant Mycobacterium tuberculosis gyrase compared to moxifloxacin (B1663623). nih.govpnas.org This enhancement is attributed to the substituent's ability to provide additional stabilizing interactions within the complex, which can partially compensate for the loss of affinity caused by resistance mutations in the GyrA subunit. nih.govpnas.org
Position C-7: Methylation of the piperazine (B1678402) ring at the C-7 position, a common feature in many fluoroquinolones, can also increase activity. youtube.com These modifications can influence potency, spectrum, and pharmacokinetic properties. nih.gov
Position C-5: The addition of a methyl group at position 5 can increase in vitro activity against Gram-positive bacteria. oup.comresearchgate.net
These substitutions can increase the stability of the cleaved complex, making the reversal of the DNA cleavage step (religation) less likely. acs.orgpnas.org
| Position | Substituent | Observed Effect | Example Compound(s) |
|---|---|---|---|
| C-8 | Methyl / Methoxy | Enhances activity against wild-type and resistant gyrase; increases stability of the ternary complex. oup.comnih.govnih.govpnas.org | 8-methyl-moxifloxacin, Gatifloxacin (B573) nih.govnih.gov |
| C-7 | Methylated Piperazine | Increases antibacterial activity. youtube.com | Gatifloxacin nih.gov |
| C-5 | Methyl | Increases in vitro activity against Gram-positive bacteria. oup.comresearchgate.net | Grepafloxacin researchgate.net |
| N-1 | Cyclopropyl | Confers potent activity against Gram-negative bacteria. nih.gov | Ciprofloxacin (B1669076) nih.gov |
Bacterial type II topoisomerases function through a coordinated cycle of DNA binding, cleavage, strand passage, and religation. nih.govnih.gov Methyl fluoroquinolones act primarily by inhibiting the religation step. nih.govnih.gov By stabilizing the enzyme-DNA cleavage complex, the drug prevents the reunion of the broken DNA strands. biorxiv.orgpnas.org
This inhibition of religation effectively traps the topoisomerase on the DNA in a covalent complex. nih.govresearchgate.net The accumulation of these stalled complexes along the bacterial chromosome creates physical barriers to DNA replication and transcription machinery. researchgate.netresearchgate.net The collision of a replication fork with a trapped cleavage complex is thought to transform the reversible complex into a permanent, lethal double-stranded DNA break, ultimately triggering cell death pathways. nih.govresearchgate.net Some studies also suggest that at low concentrations, fluoroquinolones can stimulate the forward DNA cleavage reaction, further increasing the number of toxic complexes. nih.gov
Differential Target Enzyme Affinity and Selectivity in Methyl Fluoroquinolones
While both DNA gyrase and topoisomerase IV are targets, the primary target can differ depending on the bacterial species and the specific fluoroquinolone structure. nih.govnih.gov This differential affinity is a key determinant of the drug's spectrum of activity.
In most Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary and more sensitive target for older and many contemporary fluoroquinolones. nih.govyoutube.com Topoisomerase IV typically serves as the secondary target. nih.govnih.gov This means that lower concentrations of the drug are needed to inhibit DNA gyrase and kill the cell. Higher concentrations are required to inhibit topoisomerase IV.
Consequently, the first-step mutations that confer resistance in Gram-negative bacteria most commonly occur in the gyrA gene, which encodes the DNA cleavage subunit of gyrase. frontiersin.org Mutations in parC, the gene for the topoisomerase IV cleavage subunit, generally appear later and contribute to higher levels of resistance. frontiersin.org The specific chemical structure of a methyl fluoroquinolone, including the substituents at positions N-1, C-7, and C-8, influences its relative affinity for gyrase versus topoisomerase IV, thereby shaping its effectiveness against Gram-negative pathogens. nih.govoup.com
Gram-Positive Bacterial Topoisomerase Targeting
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. oup.comnih.gov In Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, the primary target for many fluoroquinolones is topoisomerase IV, with DNA gyrase serving as a secondary target. researchgate.netmdpi.com However, this paradigm is not universal; the specific molecular structure of the quinolone agent dictates its preferential target. asm.org
The mechanism of action involves the stabilization of a ternary complex consisting of the enzyme, the DNA substrate, and the fluoroquinolone molecule. nih.gov This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate the strands, leading to an accumulation of double-strand breaks, the stalling of replication forks, and ultimately, cell death. oup.comnih.gov
Methyl fluoroquinolones, particularly those possessing a methoxy group at the C-8 position of the quinolone core, have demonstrated enhanced activity against Gram-positive pathogens. researchgate.netoup.com This structural modification can lead to a more balanced inhibition of both topoisomerase IV and DNA gyrase, a characteristic known as dual-targeting. nih.govaminer.cn This dual-targeting is significant because for high-level resistance to emerge, bacteria may need to acquire mutations in the genes encoding both enzymes, a less frequent occurrence than a single mutation. oup.com
Research Findings on Enzyme Inhibition
Detailed enzymatic assays measuring the 50% inhibitory concentration (IC50) have elucidated the specific activities of various fluoroquinolones against purified topoisomerase IV and DNA gyrase from Gram-positive bacteria. These studies reveal a spectrum of target preference, from compounds that strongly prefer one enzyme over the other to those that inhibit both with nearly equal potency.
One comprehensive study classified 15 quinolones based on their activity against Staphylococcus aureus topoisomerase IV (GrlA/GrlB, also known as ParC/ParE) and DNA gyrase (GyrA/GyrB). The findings categorized them into three types based on their inhibitory profiles. aminer.cnnih.gov
Type I: Preferentially target topoisomerase IV (e.g., ciprofloxacin, levofloxacin). aminer.cnnih.gov
Type II: Preferentially target DNA gyrase (e.g., sparfloxacin). aminer.cnnih.gov
Type III: Target both enzymes at nearly the same level (dual-targeting), a group that includes the 8-methoxy fluoroquinolones gatifloxacin and moxifloxacin. aminer.cnnih.gov
The data below summarizes the inhibitory concentrations (IC50) for representative fluoroquinolones against S. aureus topoisomerases, highlighting the differences in target preference.
Data sourced from studies on S. aureus enzymes. aminer.cnnih.govnih.gov
Further research into the impact of the C-8 methoxy group on fluoroquinolone activity against Streptococcus pneumoniae topoisomerases reinforces these findings. A comparison between 8-methoxy fluoroquinolones (like gatifloxacin) and their counterparts lacking this group (8-H fluoroquinolones) showed that the methoxy moiety significantly enhances the inhibition of DNA gyrase. nih.gov This increased potency against the secondary target contributes to the dual-targeting nature of these compounds and their potent activity against pneumococci. nih.gov
The table below illustrates the effect of the C-8 methoxy group on the inhibitory activity against S. pneumoniae topoisomerases.
Data sourced from studies on S. pneumoniae enzymes. nih.gov A lower IC50 ratio indicates more balanced (dual) targeting.
Other novel fluoroquinolones have been specifically designed for this dual-targeting effect. Garenoxacin, for instance, exhibits similar activity against both purified topoisomerase IV and DNA gyrase from S. aureus, with IC50 values of 1.25-2.5 µg/ml and 1.25 µg/ml, respectively. nih.gov Similarly, clinafloxacin, a C-8 chloro-substituted fluoroquinolone, was found to require mutations in both gyrA and parC genes in S. pneumoniae to produce significant resistance, indicating that it effectively targets both enzymes in vivo. asm.orgacs.org
Investigating Molecular Mechanisms of Resistance to Methyl Fluoroquinolones
Target Enzyme Alterations: Chromosomal Mutations
The primary targets of fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.govnih.gov Chromosomal mutations that alter the structure of these enzymes can reduce their affinity for fluoroquinolones, thereby conferring resistance. nih.govacs.org
DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. nih.govplos.org Mutations within the Quinolone Resistance-Determining Region (QRDR) of the gyrA and gyrB genes, which encode these subunits, are a major cause of fluoroquinolone resistance. nih.govplos.orgnih.gov
In many Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, DNA gyrase is the primary target of fluoroquinolones. nih.govyoutube.com Mutations in the gyrA gene, particularly those leading to amino acid substitutions at positions like Ser-83 and Asp-87, are frequently associated with high-level resistance. nih.govijmm.irplos.org For instance, a study on clinical isolates of P. aeruginosa found that a Thr-83-Ile substitution in GyrA was a predominant mutation in ciprofloxacin-resistant strains. ijmm.ir Similarly, in E. coli, double mutations in gyrA are often linked to significant increases in resistance. nih.govplos.org While less common, mutations in the QRDR of gyrB can also contribute to resistance. nih.gov
The following table details common mutations in the QRDR of gyrA and their associated resistance patterns in various bacterial species.
| Bacterial Species | Common gyrA Mutations | Resulting Amino Acid Substitution | Associated Fluoroquinolone Resistance |
| Escherichia coli | Codon 83 | Serine → Leucine (Ser83Leu) | High-level |
| Codon 87 | Aspartate → Asparagine (Asp87Asn) | High-level | |
| Pseudomonas aeruginosa | Codon 83 | Threonine → Isoleucine (Thr83Ile) | High-level |
| Staphylococcus aureus | Codon 84 | Serine → Leucine (Ser84Leu) | High-level |
| Codon 88 | Glutamate → Lysine (Glu88Lys) | High-level |
Topoisomerase IV is the primary target for fluoroquinolones in many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.gov This enzyme, composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively), is crucial for decatenating daughter chromosomes after DNA replication. plos.orgnih.gov In Gram-negative bacteria, topoisomerase IV is generally a secondary target. youtube.com
Mutations in the QRDR of parC and parE are a significant mechanism of resistance. nih.govnih.gov In S. aureus, common mutations occur at codons 80 and 84 of the parC gene (termed grlA in this species), leading to substitutions such as S80F/Y and E84K/G. plos.orgplos.orgnih.gov In Ureaplasma species, the S83L substitution in the ParC protein is a prevalent mutation in fluoroquinolone-resistant isolates. nih.govnih.gov Mutations in parE (or grlB in S. aureus) also contribute to resistance, although they are generally considered to have a lesser impact than parC mutations. nih.govnih.gov
The table below summarizes key mutations in the QRDR of parC and their impact on fluoroquinolone susceptibility.
| Bacterial Species | Common parC Mutations | Resulting Amino Acid Substitution | Associated Fluoroquinolone Resistance |
| Staphylococcus aureus | Codon 80 | Serine → Phenylalanine/Tyrosine (S80F/Y) | High-level |
| Codon 84 | Glutamate → Lysine/Glycine (E84K/G) | High-level | |
| Streptococcus pneumoniae | Codon 79 | Serine → Phenylalanine (Ser79Phe) | High-level |
| Ureaplasma species | Codon 83 | Serine → Leucine (S83L) | High-level |
High-level resistance often results from the accumulation of mutations in both primary and secondary target enzymes. nih.gov For example, in S. aureus, mutations in both grlA and gyrA are typically required for high-level fluoroquinolone resistance. plos.org
The addition of a methyl group at certain positions on the fluoroquinolone core structure can influence the drug's interaction with the target enzymes and potentially modulate resistance. Research suggests that a methyl group at the C-8 position can enhance the activity of quinolones against mutant enzymes. nih.gov This enhancement is thought to arise from favorable interactions between the methyl group and the enzyme-DNA complex, which may help to properly position the drug in the cleavage complex. nih.gov
While the primary mechanism of resistance involves mutations that disrupt the critical water-metal ion bridge that facilitates fluoroquinolone binding, the C-8 methyl group appears to make a minor, yet beneficial, contribution to the drug's activity against these resistant enzymes. nih.gov This suggests that modifications to the fluoroquinolone scaffold, such as the inclusion of a methyl group, could be a strategy to overcome some forms of target-mediated resistance.
Efflux Pump Overexpression and Regulation
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. youtube.comyoutube.com The overexpression of these pumps is a significant mechanism of resistance to methyl fluoroquinolones and other antimicrobial agents, as it reduces the intracellular concentration of the drug to sub-toxic levels. nih.govnih.gov
In Gram-negative bacteria, the most clinically significant efflux pumps belong to the Resistance-Nodulation-Division (RND) family. nih.govnih.gov These pumps are typically tripartite systems that span both the inner and outer membranes. nih.govscielo.br
Two of the most well-characterized RND efflux systems are the AcrAB-TolC pump in Escherichia coli and other Enterobacteriaceae, and the MexAB-OprM pump in Pseudomonas aeruginosa. nih.govmdpi.com The AcrAB-TolC system consists of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC. nih.gov Similarly, the MexAB-OprM system comprises the inner membrane protein MexB, the periplasmic protein MexA, and the outer membrane channel OprM. nih.govmdpi.com
Overexpression of these efflux pumps can be caused by mutations in their regulatory genes. nih.gov For instance, mutations in the acrR gene, which encodes a repressor of the acrAB operon, can lead to increased expression of the AcrAB-TolC pump. researchgate.net In P. aeruginosa, several RND pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN, contribute to fluoroquinolone resistance. mdpi.comnih.gov Overexpression of these pumps is a common finding in multidrug-resistant clinical isolates. nih.govresearchgate.net
The following table provides an overview of major RND efflux pumps in Gram-negative bacteria and their substrates.
| Efflux Pump System | Bacterial Species | Key Substrates |
| AcrAB-TolC | Escherichia coli, Enterobacteriaceae | Fluoroquinolones, β-lactams, tetracyclines, chloramphenicol, dyes, detergents |
| MexAB-OprM | Pseudomonas aeruginosa | Fluoroquinolones, tetracycline, chloramphenicol, trimethoprim, most β-lactams |
| MexCD-OprJ | Pseudomonas aeruginosa | Ciprofloxacin (B1669076), cefepime, chloramphenicol |
| MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides, quinolones, tetracycline, erythromycin |
In Gram-positive bacteria, efflux-mediated resistance to fluoroquinolones is also a significant concern. nih.gov The predominant efflux pumps in these organisms belong to the Major Facilitator Superfamily (MFS). nih.gov Unlike the tripartite RND systems in Gram-negative bacteria, MFS transporters in Gram-positive organisms are typically single-component pumps. nih.gov
These MFS-type pumps utilize the proton motive force to expel fluoroquinolones and other substrates from the cell. nih.gov While they are considered multidrug resistance transporters, their substrate specificity is generally more limited compared to the RND pumps of Gram-negative bacteria. nih.gov Nevertheless, they can confer clinically significant levels of resistance to fluoroquinolones. nih.gov Examples of such efflux systems have been identified in a number of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species. nih.gov For instance, in S. aureus, the NorA efflux pump is a well-characterized MFS transporter that contributes to fluoroquinolone resistance. plos.orgbiorxiv.org
Influence of Methyl Substituents on Efflux Pump Recognition and Substrate Profile
Efflux pumps are a primary defense mechanism in bacteria, actively transporting a wide range of toxic compounds, including antibiotics, out of the cell. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to intrinsic and acquired fluoroquinolone resistance. nih.govmdpi.comresearchgate.net These pumps are tripartite systems that span the inner and outer membranes, creating a continuous channel for drug extrusion. nih.govfrontiersin.org
The recognition of substrates by RND pumps is a complex process, relying on the physicochemical properties of the molecule, including size, shape, hydrophobicity, and charge. The inner membrane transporter protein (AcrB or MexB) contains a substrate-binding pocket that accommodates a broad array of structurally diverse compounds. nih.gov Consequently, any modification to the core fluoroquinolone structure, such as the addition of a methyl substituent, can alter its interaction with the efflux pump.
Permeability Alterations via Outer Membrane Porin Modifications
The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, regulating the influx of substances into the cell. nih.gov For hydrophilic antibiotics like fluoroquinolones to reach their intracellular targets (DNA gyrase and topoisomerase IV), they must traverse this barrier, primarily through water-filled protein channels known as porins. nih.govmdpi.comresearchgate.net The major non-specific porins in E. coli, OmpF and OmpC, are critical gateways for fluoroquinolone entry. nih.govresearchgate.net
Bacterial resistance can arise from modifications that reduce the permeability of the outer membrane. This is commonly achieved through the decreased expression (downregulation) of porin genes or through mutations within the porin proteins themselves that alter channel characteristics. nih.gov Such changes effectively reduce the rate of antibiotic influx, lowering the intracellular drug concentration and thereby increasing the minimum inhibitory concentration (MIC).
The passage of a molecule through a porin channel is governed by its size, charge, and hydrophobicity relative to the channel's constriction zone, which is lined with charged amino acid residues. gardp.org Different fluoroquinolones exhibit distinct preferences for porin channels; for example, studies have shown that ciprofloxacin primarily uses the slightly larger OmpF channel, whereas enrofloxacin favors the OmpC channel in E. coli. researchgate.net This demonstrates that even minor structural differences between fluoroquinolones can influence their permeation pathway.
Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms
Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of resistance genes on mobile genetic elements, facilitating the rapid spread of resistance among bacterial populations. frontiersin.org These mechanisms typically confer a low level of resistance on their own but can act synergistically with other resistance mechanisms, such as chromosomal mutations, to achieve clinically significant resistance. frontiersin.orgmdpi.comfrontiersin.org The three primary categories of PMQR are target protection by Qnr proteins, enzymatic drug modification by acetyltransferases like AAC(6')-Ib-cr, and active drug efflux by pumps such as QepA and OqxAB. frontiersin.orgnih.gov
The qnr genes (qnrA, qnrB, qnrS, etc.) encode proteins belonging to the pentapeptide repeat family. mcmaster.ca These proteins protect the bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—from the inhibitory action of fluoroquinolones. frontiersin.orgnih.gov The protective mechanism is believed to involve Qnr proteins binding directly to the topoisomerases, possibly mimicking the structure of DNA, which sterically hinders the binding of fluoroquinolone molecules to the enzyme-DNA complex. mcmaster.canih.gov
Qnr-mediated protection is broad in scope and has been shown to be effective against a wide range of fluoroquinolones. nih.gov The protective effect is not highly specific to the particular substituents on the fluoroquinolone molecule. Therefore, it is expected that Qnr proteins would confer resistance to methyl fluoroquinolones in a manner similar to their action against other members of the fluoroquinolone class, reducing their susceptibility without a strong dependence on the presence or position of the methyl group. nih.gov
A unique PMQR mechanism involves the enzymatic modification of fluoroquinolones by a variant of the aminoglycoside acetyltransferase, AAC(6')-Ib-cr. mdpi.com This bifunctional enzyme, which originally conferred resistance to aminoglycosides, possesses two key amino acid substitutions (Trp102Arg and Asp179Tyr) that expand its substrate profile to include certain fluoroquinolones. mdpi.comnih.gov
The resistance mechanism of AAC(6')-Ib-cr is highly specific. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the nitrogen atom on the piperazine (B1678402) ring of the fluoroquinolone. researchgate.netresearchgate.net This modification prevents the drug from effectively binding to its topoisomerase targets. Crucially, the activity of AAC(6')-Ib-cr is restricted to fluoroquinolones that possess an unsubstituted piperazine amine. nih.govresearchgate.net Ciprofloxacin and norfloxacin (B1679917) are primary substrates for this enzyme. nih.govnih.govnih.gov Fluoroquinolones that have substituents on the piperazine ring, such as methyl groups, are not recognized or acetylated by AAC(6')-Ib-cr. nih.gov This structural constraint means that a methyl fluoroquinolone with methylation on its piperazine ring would evade this specific resistance mechanism entirely.
| Fluoroquinolone | Piperazine Ring Structure | Substrate for AAC(6')-Ib-cr? |
|---|---|---|
| Ciprofloxacin | Unsubstituted | Yes |
| Norfloxacin | Unsubstituted | Yes |
| Gatifloxacin (B573) | Methyl-substituted | No |
| Sparfloxacin | Methyl-substituted | No |
The efficacy of different PMQR mechanisms varies depending on the specific chemical structure of the fluoroquinolone, including the presence and location of methyl substituents. This specificity provides a basis for understanding how a this compound might be affected by different plasmid-mediated resistance determinants.
Qnr Proteins: As broad-spectrum protectors of topoisomerases, Qnr proteins are likely to confer a baseline level of resistance to methyl fluoroquinolones, similar to other drugs in this class. nih.gov
AAC(6')-Ib-cr: This enzyme exhibits high substrate specificity. A this compound with a substituent on the piperazine ring would not be a substrate and would therefore be unaffected by this resistance mechanism. nih.govresearchgate.net This is a significant advantage for fluoroquinolones designed with such modifications.
PMQR Efflux Pumps (QepA, OqxAB): The specificity of these pumps is linked to the physicochemical properties of the drug. QepA, for instance, is more effective against hydrophilic fluoroquinolones like ciprofloxacin and norfloxacin. frontiersin.org The addition of a methyl group typically increases a molecule's lipophilicity. Therefore, a this compound may be a poorer substrate for QepA but could potentially be a better substrate for pumps like OqxAB, which have a broader substrate range.
The interplay between a this compound's structure and the specific PMQR elements present in a bacterium will ultimately determine the degree of resistance conferred.
| PMQR Mechanism | Mechanism of Action | Predicted Activity Against Methyl Fluoroquinolones |
|---|---|---|
| Qnr Family Proteins | Target Protection | Effective (Broad specificity) |
| AAC(6')-Ib-cr | Enzymatic Modification | Ineffective (if methyl group is on the piperazine ring) |
| QepA Efflux Pump | Drug Efflux | Potentially reduced activity (if methylation increases lipophilicity) |
| OqxAB Efflux Pump | Drug Efflux | Effective (Broad substrate specificity) |
Structure Activity Relationship Sar Studies of Methyl Fluoroquinolone Derivatives
Role of N-1 Substituents, Including Methyl Groups, on Potency and Spectrum
Table 1: Influence of N-1 Substituents on Antimycobacterial Activity
| N-1 Substituent | Relative Antimicrobial Potency |
|---|---|
| tert-Butyl | High |
| Cyclopropyl (B3062369) | High |
| 2,4-Difluorophenyl | Moderate |
| Ethyl | Lower |
| Cyclobutyl | Lower |
| Isopropyl | Lowest |
This table illustrates the general trend of potency based on the substituent at the N-1 position against mycobacteria, as established by SAR studies. acs.org
Significance of C-3 Carboxylic Acid and C-4 Oxo Groups in Methyl Fluoroquinolone Activity
The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is the foundational pharmacophore for all quinolone antibacterials. asm.org The carboxylic acid group at the C-3 position and the ketone (oxo) group at C-4 are indispensable for antibacterial activity. nih.govmdpi.com These two groups are crucial for binding to the primary bacterial targets: DNA gyrase and topoisomerase IV. rjptonline.orgmdpi.com
Their mechanism of action involves forming a stable ternary complex with the enzyme and bacterial DNA. nih.govmdpi.com This interaction is mediated by a magnesium ion (Mg²⁺), which forms a water bridge, chelating the C-3 carboxylate and C-4 carbonyl oxygen. nih.govresearchgate.net This chelation is critical for the drug's ability to stabilize the enzyme-DNA complex, which in turn inhibits DNA replication and triggers a cascade leading to bacterial cell death. nih.govnih.govmdpi.comwisdomlib.org Any modification or removal of these functional groups results in a significant loss of antibacterial efficacy. asm.org
Influence of C-6 Fluorination in this compound Structures
The introduction of a fluorine atom at the C-6 position was a landmark development in quinolone research, giving rise to the highly successful fluoroquinolone class. asm.orgnih.gov This single substitution dramatically enhances antibacterial potency, often by a factor of 5 to 100 times compared to non-fluorinated analogs. mdpi.com The C-6 fluorine atom improves both cell penetration into the bacterial cell and the inhibition of DNA gyrase. asm.orgnih.gov This modification significantly broadens the spectrum of activity, particularly against Gram-negative bacteria. nih.gov Due to this profound enhancement of antibacterial power, nearly all modern, clinically relevant quinolones feature a C-6 fluorine substituent. asm.org
Contributions of C-7 Substituents, Including Methylated Heterocycles (e.g., Piperazine (B1678402), Pyrrolidine), to Activity and Resistance Profile
The C-7 position is the most frequently modified site on the fluoroquinolone scaffold, and the substituent here profoundly influences the drug's potency, spectrum, pharmacokinetics, and resistance profile. researchgate.netconicet.gov.ar Typically, a five- or six-membered nitrogen-containing heterocycle, such as piperazine or pyrrolidine, is attached at this position. nih.gov
The nature of this heterocycle and its substituents dictates the spectrum of activity. For example, a piperazine ring generally confers better activity against Gram-negative bacteria. nih.gov Conversely, the addition of an alkyl moiety, such as a methyl group, to a piperazine or pyrrolidine ring tends to enhance activity against Gram-positive organisms, including Streptococcus pneumoniae. nih.govnih.gov The bulkiness of the C-7 substituent can also influence the compound's susceptibility to bacterial efflux pumps, a common mechanism of resistance. oup.com Alkylation of the C-7 heterocycle can increase the serum half-life of the drug. researchgate.net For instance, pefloxacin is a 4-methyl derivative of norfloxacin (B1679917), a modification intended to improve bioavailability. rjptonline.org
Table 2: Effect of C-7 Heterocycle on Antibacterial Spectrum
| C-7 Substituent | Primary Spectrum Enhancement | Example Compounds |
|---|---|---|
| Piperazine | Gram-Negative Bacteria | Ciprofloxacin (B1669076), Norfloxacin |
| Methylated Piperazine | Gram-Positive Bacteria | Pefloxacin |
| Aminopyrrolidine | Gram-Positive Bacteria | Moxifloxacin (B1663623) |
This table summarizes how different heterocyclic substituents at the C-7 position generally influence the antibacterial spectrum of fluoroquinolones. rjptonline.orgnih.govnih.gov
Effects of C-8 Methylation and Other Substitutions on Activity and Stereochemistry
The C-8 position offers another site for structural modification that can modulate the activity and properties of fluoroquinolones. Substitution at C-8 with a methyl group can yield compounds with in vitro and in vivo activities comparable to their unsubstituted counterparts. asm.org However, other substituents at this position can have more dramatic effects. A halogen (fluorine or chlorine) at C-8 often improves activity against anaerobic bacteria and enhances oral absorption. oup.comresearchgate.net
Conformational Analysis and Stereochemical Impact of Methyl Substituents on SAR
The three-dimensional conformation of a fluoroquinolone molecule is critical to its biological function, and the introduction of methyl groups can have significant stereochemical consequences. The biological activity of quinolones is closely related to their conformational behavior and electronic structure. nih.gov Chiral centers, often introduced via substituents at N-1 or C-7, can lead to enantiomers with vastly different potencies. For instance, the S-enantiomer of ofloxacin (B1677185), which has a methyl group, is 10- to 100-fold more active than its R-enantiomer. asm.org
Theoretical studies and conformational analyses are used to understand the spatial arrangement of substituents and their impact on activity. conicet.gov.arnih.gov For example, computational analysis of fluoroquinolones with a benzenesulfonyl moiety attached to the C-7 piperazine ring revealed a "butterfly-like" conformation around the piperazine ring. conicet.gov.ar The orientation of methyl and other groups can create specific steric and electronic interactions that influence binding to the target enzymes. asm.org An intramolecular hydrogen bond between an N-H group and an oxygen atom can be responsible for the energetic preference of a particular conformer, which in turn affects its biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches for Methyl Fluoroquinolones
Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical tools used in chemical and biological sciences to correlate the physicochemical properties or theoretical molecular descriptors of chemicals with their biological activity. libretexts.org In drug design, QSAR models serve to predict the activity of newly designed compounds and to understand the structural features essential for their biological effects. libretexts.orgresearchgate.net For fluoroquinolone derivatives, QSAR studies have provided significant insights into the structural requirements for antibacterial potency, genotoxicity, and other pharmacological properties.
Research has employed various QSAR approaches, from 2D-QSAR to more complex 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.net These models typically involve calculating a range of molecular descriptors—numerical values that describe a molecule's properties—and using statistical methods like multilinear regression (MLR) to build a predictive equation. aip.orgresearchgate.net
Detailed Research Findings
QSAR Models for Antibacterial Activity
A significant area of QSAR research for fluoroquinolones has been the modeling of their antibacterial activity to guide the design of more potent agents. One study focused on designing fluoroquinolone derivatives as antibacterial agents against Escherichia coli using a QSAR methodology. aip.org The researchers used the semi-empirical Austin Model 1 (AM1) for molecular optimization and multilinear regression (MLR) for statistical analysis. researchgate.netaip.org The resulting QSAR equation revealed a strong relationship between the electronic structure of the compounds and their antibacterial activity, expressed as the Minimum Inhibitory Concentration (MIC). aip.org
The study identified specific atomic charges (q) on atoms C9, O11, C16, and C20, along with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as the most influential descriptors. researchgate.netaip.org The LUMO energy relates to a molecule's ability to act as an electrophile or accept electrons, a key factor in chemical reactivity and drug-receptor interactions. ucsb.edu The derived model demonstrated that over 80% of the variance in antibacterial activity could be explained by changes in the atomic charges at these active sites. aip.org
| Model Equation | Key Molecular Descriptors | Statistical Method | Key Finding |
|---|---|---|---|
| Log MIC50 = 473.758 – 92.342(qC9) + 461.068(qO11) + 192.743(qC16) – 277.851(qC20) + 1004.598(LUMO) |
| Multilinear Regression (MLR) | Electronic properties, particularly atomic charges at specific sites and LUMO energy, are primary determinants of antibacterial activity. |
3D-QSAR Models for Diverse Biological Properties
Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules. Techniques like CoMFA and CoMSIA have been successfully applied to fluoroquinolone derivatives to model various properties beyond antibacterial effects, including anti-inflammatory activity and pharmacokinetic characteristics. researchgate.netnih.gov
One study developed 3D-QSAR models for a series of fluoroquinolone derivatives to predict their anti-inflammatory activity. researchgate.net The resulting CoMFA and CoMSIA models showed high internal and external predictive power, as indicated by their statistical parameters. researchgate.net These models revealed that steric, electrostatic, hydrophobic, and hydrogen-bond donor fields are crucial for the observed anti-inflammatory effects. researchgate.net In a different application, a CoMSIA model was established to predict the plasma protein binding rate of quinolones, an important factor in a drug's distribution and availability in the body. nih.gov This model also demonstrated good predictive ability, confirming the utility of 3D-QSAR in forecasting pharmacokinetic profiles. nih.gov
| Property Modeled | QSAR Method | Key Statistical Parameters | Important Molecular Fields/Descriptors | Source |
|---|---|---|---|---|
| Anti-inflammatory Activity | CoMFA | q2 = 0.554, r2 = 0.962 | Steric, Electrostatic | researchgate.net |
| Anti-inflammatory Activity | CoMSIA | q2 = 0.600, r2 = 0.989 | Steric, Electrostatic, Hydrophobic, H-bond Donor | researchgate.net |
| Plasma Protein Binding Rate (logfb) | CoMSIA | r2test set = 0.6879 | Structural Parameters (unspecified) | nih.gov |
QSAR Models for Genotoxicity
QSAR has also been applied to assess the safety profiles of these compounds. A study established a QSAR model to predict the genotoxic potential of quinolone antibacterials. pku.edu.cn The model indicated that the genotoxic potential is significantly dependent on the octanol-water partition coefficient (logPow), a measure of hydrophobicity, and the energy of the Highest Occupied Molecular Orbital (HOMO). pku.edu.cn The HOMO energy is associated with a molecule's ability to donate electrons. ucsb.edu Interestingly, this study noted that the effects of LUMO on genotoxicity could not be identified, in contrast to its importance for antibacterial activity. pku.edu.cn
| Descriptor Type | Specific Descriptor | Relevance to Activity/Property | Source |
|---|---|---|---|
| Electronic | Atomic Charges (q) | Influence electrostatic interactions with the biological target, critical for antibacterial activity. | aip.org |
| HOMO Energy | Relates to the molecule's capacity to donate electrons; correlated with genotoxic potential. | ucsb.edupku.edu.cn | |
| LUMO Energy | Relates to the molecule's capacity to accept electrons; correlated with antibacterial activity. | aip.orgucsb.edu | |
| Hydrophobicity | logPow | Affects membrane permeability and distribution; correlated with genotoxicity. | pku.edu.cn |
| Steric/3D Fields | Steric Fields (CoMFA/CoMSIA) | Describes the spatial arrangement and bulk of substituents, affecting binding affinity. | researchgate.net |
| Hydrophobic Fields (CoMSIA) | Maps the hydrophobic characteristics across the molecule's surface, influencing interactions. | researchgate.net |
Synthetic Methodologies and Derivatization Strategies for Methyl Fluoroquinolones
Classical and Contemporary Approaches to Quinolone Core Synthesis
The foundational quinolone scaffold can be assembled through several well-established named reactions, which have been modified over the years to improve yields and accommodate a wider range of substrates necessary for producing complex fluoroquinolones.
The Conrad-Limpach synthesis is a classical method for preparing 4-quinolones through the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org The reaction mechanism begins with the formation of a Schiff base or enamine intermediate, which is then subjected to thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) product. synarchive.comwikipedia.org
Modifications to this reaction have been developed to control selectivity and improve reaction conditions. The closely related Knorr synthesis, for instance, proceeds under different conditions (approx. 140 °C) where the aniline (B41778) attacks the ester group of the β-ketoester, ultimately leading to the formation of a 2-hydroxyquinoline (B72897) isomer. wikipedia.org The choice of reaction temperature is therefore a critical modification to direct the regiochemical outcome. mdpi.com
A significant challenge in the classical Conrad-Limpach reaction is the requirement for very high-boiling solvents like mineral oil or diphenyl ether, which are often difficult to remove. mdpi.comnih.gov Research into alternative, less cumbersome solvents has identified options such as 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) as useful, inexpensive replacements for large-scale synthesis. nih.gov Furthermore, this synthetic framework can be adapted to produce methylated quinolones by using appropriately substituted precursors. For example, the synthesis of 2-heptyl-3-methyl-4(1H)-quinolone has been achieved using a Conrad-Limpach cyclization, demonstrating the introduction of a methyl group at the C-3 position by selecting a corresponding methylated β-ketoester. uni-konstanz.de
The Gould-Jacobs reaction is a cornerstone in the synthesis of many quinolone-based pharmaceuticals, including fluoroquinolones. mdpi.comquimicaorganica.org The process involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. mdpi.comwikipedia.org This is followed by a thermal intramolecular cyclization of the resulting anilidomethylenemalonic ester intermediate to form the quinolone ring system. wikipedia.org This method has been successfully used to prepare the core structure of commercial drugs such as nalidixic acid and norfloxacin (B1679917). mdpi.comnih.gov
The primary limitations of the traditional Gould-Jacobs reaction are the harsh thermal conditions required for the cyclization step, which can lead to decomposition, and the potential for obtaining mixtures of products when using asymmetrically substituted anilines. mdpi.com Contemporary modifications have addressed these issues, most notably through the use of microwave irradiation. ablelab.eu Heating the reaction mixture with microwaves can dramatically shorten reaction times and improve yields compared to classical heating methods. ablelab.eu
Interactive Table: Comparison of Gould-Jacobs Reaction Conditions
| Parameter | Classical Method | Microwave-Assisted Method |
| Heating | Conventional reflux | Microwave irradiation |
| Temperature | >250 °C | 250-300 °C |
| Reaction Time | Several hours | 5-15 minutes |
| Yield | Often low to moderate | Generally improved |
| Solvent | Often high-boiling solvents (e.g., diphenyl ether) or neat | Can be performed with or without solvent |
Contemporary approaches to quinolone synthesis increasingly rely on transition-metal catalysis, particularly with palladium, to overcome the limitations of classical thermal methods. nih.govnih.gov Palladium-catalyzed reactions offer milder conditions, broader functional group tolerance, and the ability to construct complex molecules in fewer steps. nih.govnih.gov
Several palladium-catalyzed strategies have been employed to assemble the quinolone core. These include:
Heck Coupling: This reaction can be used to form a crucial carbon-carbon bond in a precursor molecule, which then undergoes cyclization to the quinolone ring in a subsequent step. nih.gov
Carbonylative Sonogashira Coupling: A one-pot synthesis of 4-quinolones can be achieved through the palladium-catalyzed reaction of 2-iodoanilines and terminal acetylenes under a carbon monoxide atmosphere. nih.govnih.gov
Cascade Reactions: Novel palladium-driven cascade reactions have been developed to synthesize functionalized quinolines from precursors like 1,3-butadiynamides under mild conditions in a single transformation. mdpi.com
Oxidative Annulation: The palladium-catalyzed oxidative annulation of acrylamides with arynes provides a direct, one-step process for producing a variety of quinolones in high yield. nih.gov
These modern methods provide efficient and selective synthetic routes to access complex and highly substituted quinolone cores, which are essential for the development of new methylated fluoroquinolone derivatives. nih.gov
Introduction of Methyl Groups at Specific Positions (N-1, C-3, C-5, C-8)
The pharmacological profile of a fluoroquinolone is heavily influenced by the substitution pattern on the core ring system. The introduction of methyl groups at various positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.
Methyl groups can be incorporated into the fluoroquinolone structure either by using a pre-methylated starting material during the core synthesis or by direct methylation of the formed quinolone ring. The regioselectivity of these reactions is a key consideration.
N-1 Position: The substituent at the N-1 position is crucial for antibacterial activity. nih.gov N-methylation can be achieved by direct alkylation of the quinolone's secondary amine using a methylating agent such as methyl iodide. quimicaorganica.org However, in some quinolone systems, direct alkylation can lead to a mixture of N-alkylated and O-alkylated products, posing a challenge for regioselectivity. mdpi.com
C-3 Position: A methyl group at the C-3 position is typically introduced during the synthesis of the quinolone core. As seen in modifications of the Conrad-Limpach reaction, using a β-ketoester that is already methylated at the appropriate position will result in a C-3 methyl quinolone. uni-konstanz.de Modern phosphino-catalysis approaches have also been developed for the synthesis of methyl-4-quinolone-3-carboxylate esters. rsc.org
C-5 Position: Regioselective alkylation at the C-5 position is challenging. Studies on related heterocyclic systems, such as 2,3-dihydro-4-pyridones, have shown that C-5 alkylation can be achieved through one-flask procedures involving aldehydes and triethylsilane, providing a potential strategy for analogous quinolone systems. nih.gov
C-8 Position: The C-8 position can be methylated by starting the quinolone synthesis with a correspondingly methylated aniline. For example, 7-methyl-8-nitroquinoline (B1293703) can be synthesized in two steps from m-toluidine, where the methyl group is carried through from the beginning of the synthetic sequence. brieflands.com The presence of a substituent at C-8 has been successfully exploited in commercial quinolones like levofloxacin (B1675101) and moxifloxacin (B1663623) (which feature a methoxy (B1213986) group). mdpi.com
Interactive Table: Strategies for Methyl Group Introduction
| Position | Primary Synthetic Strategy | Example/Analogy |
| N-1 | Direct alkylation of the quinolone core | Reaction with methyl iodide |
| C-3 | Use of a substituted precursor in core synthesis | Conrad-Limpach with a methylated β-ketoester |
| C-5 | Regioselective alkylation (less common) | Analogous reactions on pyridone systems |
| C-8 | Use of a substituted precursor in core synthesis | Gould-Jacobs or Conrad-Limpach with a methylated aniline |
The substituent at the C-7 position is one of the most critical determinants of a fluoroquinolone's antibacterial spectrum and potency. mdpi.com The most common strategy involves the nucleophilic substitution of a halogen (usually fluorine or chlorine) at the C-7 position of the quinolone core with a nitrogen-containing heterocycle. nih.gov
To produce C-7 methylated fluoroquinolones, the required methylated heterocycle (e.g., N-methylpiperazine, 3-methylpiperidine) is typically synthesized first and then coupled to the quinolone core. The use of pre-formed methylpiperazine is a common approach to yield effective analogues. nih.gov The synthesis of the final drug is therefore a convergent process where the complex heterocyclic side chain is prepared separately. For instance, new fluoroquinolone analogues can be synthesized by reacting a 7-chloro-fluoroquinolone precursor with various substituted piperazines. tandfonline.com This modular approach allows for the introduction of a wide variety of methylated and otherwise functionalized heterocyclic moieties at the C-7 position, enabling extensive structure-activity relationship studies. nih.govnih.gov
Novel Methyl Fluoroquinolone Hybrid and Conjugate Synthesis
The development of hybrid molecules by combining fluoroquinolones with other pharmacologically active moieties is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. This section explores various synthetic methodologies for creating novel this compound hybrids and conjugates.
Triazolo-Methyl Substituted Fluoroquinolone Synthesis
The integration of a 1,2,3-triazole ring into the fluoroquinolone scaffold has been a subject of significant interest due to the triazole's role as a stable and versatile linker. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing these hybrids.
One synthetic approach involves the initial modification of a fluoroquinolone, such as ciprofloxacin (B1669076), at the C-7 piperazinyl group with a propargyl moiety. The resulting alkyne-functionalized fluoroquinolone can then be reacted with various substituted aromatic azides to yield a library of 1,2,3-triazole-tethered fluoroquinolone conjugates acs.orgnih.gov. For instance, reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(4-prop-2-ynyl-piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid methyl ester with a substituted aromatic azide (B81097) in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) solution in N,N-dimethylformamide yields the desired triazole hybrid acs.org.
Another strategy involves synthesizing bis-fluoroquinolone triazole analogues. This can be achieved by first preparing a C3-carboxylic acid linked fluoroquinolone azide, which is then reacted with a fluoroquinolone alkyne derivative via click chemistry to furnish the bis-hybrid nih.gov. The synthesis of fluoroquinolone derivatives containing a 1,2,4-triazole (B32235) moiety has also been reported, where a hydrazide derivative of the fluoroquinolone is cyclized to form the triazole ring, which is then further functionalized dergipark.org.tr. For example, a hydrazide compound can be reacted with alkyl(aryl)isothiocyanates, and the resulting product can be converted to a 1,2,4-triazole, which then serves as a starting material for fluoroquinolone analogues dergipark.org.tr.
A series of novel 1,2,3-triazoles hybridized with two quinolin-2-ones have also been designed and synthesized through click reactions researchgate.net. These synthetic strategies allow for the creation of a diverse range of triazolo-methyl substituted fluoroquinolones with potential for enhanced biological activity.
Table 1: Examples of Synthesized Triazolo-Methyl Substituted Fluoroquinolones
| Compound Name | Starting Fluoroquinolone | Key Reagents | Synthetic Approach |
|---|---|---|---|
| Methyl-1-cyclopropyl-6-fluoro-7-(4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-oxo-1,4-dihydroqinoline-3-carboxylate | Ciprofloxacin | Propargyl bromide, 4-nitrophenyl azide, CuSO4, Sodium ascorbate | Click Chemistry (CuAAC) |
| Methyl-7-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ciprofloxacin | Propargyl bromide, 3-chloro-4-fluorophenyl azide, CuSO4, Sodium ascorbate | Click Chemistry (CuAAC) |
| Fluoroquinolone-1,2,4-triazole hybrid | Generic Fluoroquinolone | Hydrazine (B178648) hydrate (B1144303), Alkyl(aryl)isothiocyanates | Cyclization of hydrazide derivative |
Esterification of Carboxylic Acid Groups with Methyl-Containing Alcohols
Esterification of the C-3 carboxylic acid group of methyl fluoroquinolones is a common derivatization strategy. The resulting esters can act as prodrugs, potentially improving pharmacokinetic properties, or serve as intermediates for further modifications.
The Fischer esterification is a widely used method for this transformation. For example, ciprofloxacin can be refluxed in methanol (B129727), ethanol, or propanol (B110389) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding methyl, ethyl, or propyl esters acs.org. Similarly, methyl levofloxacin ester can be synthesized by heating levofloxacin in methanol with a few drops of concentrated sulfuric acid under reflux for 7-8 hours. The completion of the reaction is typically monitored by thin-layer chromatography (TLC), and upon completion, the reaction mixture is neutralized to precipitate the ester product acs.org.
In a study on ciprofloxacin derivatives, the carboxylic acid group was esterified as an intermediate step for the synthesis of amide derivatives researchgate.netsphinxsai.comresearchgate.netarid.my. This highlights the utility of the ester as a versatile synthetic handle. Another report describes the synthesis of 2,3-dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate, demonstrating that more complex methyl-containing alcohols can be used for esterification frontiersin.org.
Table 2: Reaction Conditions for Esterification of Fluoroquinolone Carboxylic Acids
| Fluoroquinolone | Alcohol | Catalyst | Reaction Condition | Product |
|---|---|---|---|---|
| Ciprofloxacin | Methanol | Concentrated H2SO4 | Reflux for 7 h | Ciprofloxacin methyl ester |
| Ciprofloxacin | Ethanol | Concentrated H2SO4 | Reflux for 7 h | Ciprofloxacin ethyl ester |
| Levofloxacin | Methanol | Concentrated H2SO4 | Reflux for 7-8 h | Levofloxacin methyl ester |
Synthesis of N-Methyl Hydrazino Derivatives
Modification of the C-7 position of the fluoroquinolone core with N-methyl hydrazino moieties has been explored to generate novel derivatives with potentially enhanced biological activities. A notable example is the synthesis of a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones uncst.go.ug. This multi-step synthesis involves the initial preparation of a protected N-methyl hydrazine which is then coupled to the C-7 position of the fluoroquinolone scaffold. The protecting group is subsequently removed, and the free hydrazine is reacted with a substituted azetidine-3-carboxylic acid to yield the final products uncst.go.ug.
Other related derivatizations include the synthesis of acyl hydrazine derivatives of ciprofloxacin. In one study, the ester of ciprofloxacin was reacted with isoniazid (B1672263) to form acyl hydrazine derivatives rjptonline.orgresearchgate.net. The hydrazinolysis of levofloxacin with hydrazine hydrate has also been reported to produce levofloxacin hydrazide, a key intermediate for synthesizing various other derivatives nih.govajchem-a.com. For instance, this hydrazide can be reacted with different carbonyl-containing compounds to afford N'-benzylidinequinoline-6-carbohydrazide series nih.gov. While not all of these examples are strictly "N-methyl hydrazino" derivatives, they demonstrate the synthetic accessibility of the hydrazino and related functionalities at the fluoroquinolone core.
Table 3: Key Intermediates in the Synthesis of Hydrazino Fluoroquinolone Derivatives
| Starting Fluoroquinolone | Key Reagent | Intermediate Formed |
|---|---|---|
| Ciprofloxacin | Hydrazine hydrate | Ciprofloxacin hydrazide |
| Levofloxacin | Hydrazine hydrate | Levofloxacin hydrazide |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. This section focuses on microwave-assisted synthesis and the use of nanocatalysts in the synthesis of methyl fluoroquinolones.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. In the context of this compound synthesis, microwave-assisted methods have been successfully employed for various derivatizations.
For instance, the synthesis of amide derivatives of ciprofloxacin has been achieved using microwave irradiation researchgate.netsphinxsai.comresearchgate.netarid.my. In this process, an ester derivative of ciprofloxacin is reacted with various amines under microwave irradiation for a short duration (e.g., 15-20 minutes) to produce the corresponding amides in good yields researchgate.net. This method avoids the prolonged reaction times often required with conventional heating.
Microwave-assisted synthesis has also been used to prepare novel ruthenium(II) complexes of levofloxacin rsc.org. The reaction of levofloxacin with a ruthenium precursor under microwave irradiation provides the desired complexes with high efficiency rsc.org. Furthermore, the synthesis of 1,3-thiazolidine derivatives from fluoroquinolone precursors has been accomplished by irradiating the reaction mixture in a monomode microwave reactor dergipark.org.tr. Similarly, the conversion of thiourea (B124793) derivatives to 1,2,4-triazoles has been achieved using microwave heating dergipark.org.tr. These examples demonstrate the versatility of microwave-assisted synthesis in the preparation of diverse this compound derivatives.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Ciprofloxacin Amides
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | 15-20 minutes |
| Energy Consumption | Higher | Lower |
| Yield | Variable | Often higher |
Catalytic Approaches (e.g., Nanocatalysts)
The use of heterogeneous nanocatalysts offers several advantages in organic synthesis, including high catalytic activity, selectivity, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. Various nanocatalysts have been explored for the synthesis of quinoline (B57606) and its derivatives.
Nano-flake zinc oxide (NF-ZnO) has been shown to be an effective catalyst for the Friedlander synthesis of polysubstituted quinolines under solvent-free conditions researchgate.net. This method is simple, cost-effective, and environmentally benign, with the catalyst being reusable for several cycles researchgate.net. Other metal oxide nanoparticles, such as those of copper, nickel, and titanium, have also been employed in quinoline synthesis researchgate.net.
Copper-based nanocatalysts, owing to their unique properties, have been investigated as heterogeneous catalysts for quinoline synthesis nih.gov. For example, a nanomaterial designated as IRMOF-3/PSTA/Cu has been used in a one-pot multicomponent reaction to produce quinoline derivatives in excellent yields nih.gov. Similarly, zinc-based nanoparticles are attractive due to their high chemical stability, catalytic activity, and low toxicity nih.gov.
Magnetic nanoparticles, such as Fe3O4@SiO2, have also been utilized as catalysts. These catalysts are particularly advantageous due to their easy separation from the reaction mixture using an external magnet mlsu.ac.in. The synthesis of quinoline derivatives has been reported using catalysts like ZnCl2 supported on Fe3O4@SiO2 core-shell nanoparticles and Mn3O4/MWCNT nanocatalysts mlsu.ac.in. These nanocatalytic systems provide efficient and sustainable routes for the synthesis of the quinoline core, which is central to methyl fluoroquinolones.
Table 5: Examples of Nanocatalysts Used in Quinoline Synthesis
| Nanocatalyst | Synthetic Method | Key Advantages |
|---|---|---|
| Nano-flake ZnO (NF-ZnO) | Friedlander Synthesis | Solvent-free, reusable, cost-effective |
| IRMOF-3/PSTA/Cu | One-pot multicomponent reaction | High yield, high porosity of catalyst |
| ZnCl2 supported on Fe3O4@SiO2 | Friedlander Synthesis | Solvent-free, easy magnetic separation |
| Mn3O4/MWCNT | One-pot multicomponent reaction | Green, facile, and recyclable |
Computational Chemistry and Molecular Modeling in Methyl Fluoroquinolone Research
Molecular Docking Studies of Methyl Fluoroquinolone-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methyl fluoroquinolones, docking studies are crucial for understanding how these drugs interact with their primary bacterial targets: DNA gyrase and topoisomerase IV.
Binding Affinity Predictions for DNA Gyrase and Topoisomerase IV
Molecular docking simulations provide valuable predictions of the binding affinity between a ligand (this compound) and its receptor (DNA gyrase or topoisomerase IV). This affinity is often expressed as a binding energy, with more negative values indicating a stronger and more stable interaction. These predictions are instrumental in the early stages of drug discovery for screening potential candidates and prioritizing them for further experimental testing.
Research has shown that methyl fluoroquinolones exhibit significant binding affinities for both DNA gyrase and topoisomerase IV. For instance, a study utilizing structure-based molecular docking of moxifloxacin (B1663623) and its 8-methyl derivative (8-Methyl-moxifloxacin) against the DNA gyrase of Mycobacterium tuberculosis revealed strong binding affinities. The wild-type DNA gyrase complexed with moxifloxacin showed a Glide XP docking score of -7.88 kcal/mol. bohrium.com The binding free energy for this complex was calculated to be -55.81 kcal/mol using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. bohrium.com Interestingly, 8-Methyl-moxifloxacin demonstrated an even higher binding affinity against the wild-type enzyme compared to moxifloxacin. bohrium.com
Mutations in the target enzymes can significantly impact binding affinity, leading to drug resistance. Docking studies on mutant forms of DNA gyrase, such as A90V and D94G, showed a decreased binding affinity for moxifloxacin, with the double mutant (A90V-D94G) exhibiting the lowest affinity (docking score of -3.82 kcal/mol and a binding free energy of -12.29 kcal/mol). bohrium.com This highlights the utility of molecular docking in elucidating the molecular basis of antibiotic resistance.
Binding Affinity of Fluoroquinolones with DNA Gyrase
| Compound | Enzyme (Organism) | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA) (kcal/mol) |
|---|---|---|---|
| Moxifloxacin | Wild-Type DNA Gyrase (M. tuberculosis) | -7.88 | -55.81 |
| Moxifloxacin | A90V Mutant DNA Gyrase (M. tuberculosis) | - | -25.87 |
| Moxifloxacin | D94G Mutant DNA Gyrase (M. tuberculosis) | - | -20.45 |
| Moxifloxacin | A90V-D94G Double Mutant DNA Gyrase (M. tuberculosis) | -3.82 | -12.29 |
| 8-Methyl-moxifloxacin | Wild-Type DNA Gyrase (M. tuberculosis) | Higher than Moxifloxacin | - |
Analysis of Hydrogen Bonding and Other Intermolecular Interactions
The stability of the this compound-target complex is not solely dependent on binding affinity but is also governed by a network of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking simulations can precisely map these interactions, identifying the key amino acid residues within the target protein that are crucial for drug binding.
Hydrogen bonds are particularly important for the specific recognition and binding of fluoroquinolones. Studies have consistently shown that the C3/C4 keto acid moiety of the fluoroquinolone core is a key site for interaction. nih.gov In the binding pocket of DNA gyrase, specific amino acid residues play a pivotal role in forming hydrogen bonds with the drug molecule. For example, in E. coli DNA gyrase, Ser83 and Asp87 are conserved residues that are critical for these interactions. nih.gov Docking analyses have revealed that the hydroxyl group of Ser83 and the carboxyl group of Asp87 can form hydrogen bonds with the fluoroquinolone, often mediated through a water-metal ion bridge. nih.gov
In a molecular docking study of cyclic diphenylphosphonates, which are also DNA gyrase inhibitors, hydrogen bonds were observed between the inhibitor and residues such as Gly33 and Thr133, with bond distances of 3.0 Å and 2.8-3.3 Å, respectively. nih.gov While not methyl fluoroquinolones, these findings provide insights into the types of hydrogen bonding interactions that can occur in the DNA gyrase active site.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful computational method to study the dynamic behavior of molecules and biological systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes, flexibility, and stability of methyl fluoroquinolones and their complexes with target enzymes.
Conformational Dynamics of Methyl Fluoroquinolones in Solvation
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations are employed to explore the conformational landscape of methyl fluoroquinolones in an aqueous environment, mimicking physiological conditions. These simulations can reveal the preferred conformations of the drug in solution and the dynamics of its various functional groups.
A study on fluoroquinolone precursors utilized MD simulations to understand the degree of freedom of rotation of certain substituent groups. nih.gov Such simulations provide insights into the conformational behavior of the molecule, which can influence its ability to adopt the correct orientation for binding to its target. The flexibility of the piperazine (B1678402) ring and other substituents on the fluoroquinolone core is a key determinant of its interaction with the enzyme's binding pocket. Understanding these dynamics is crucial for designing molecules with improved binding characteristics.
Simulation of Enzyme-Drug-DNA Ternary Complex Stability
The therapeutic effect of fluoroquinolones arises from their ability to stabilize the enzyme-DNA cleavage complex, forming a ternary complex that traps the enzyme and leads to DNA strand breaks. nih.gov MD simulations are instrumental in assessing the stability of this crucial ternary complex. By simulating the complex over time, researchers can analyze its structural integrity and the persistence of key interactions.
Water-Metal Ion Bridge Interactions in this compound Binding
A critical feature of the interaction between fluoroquinolones and their target enzymes is the formation of a water-metal ion bridge. acs.orgnih.govoup.comsemanticscholar.org This bridge is a key mediator of the binding between the drug and the enzyme. The C3/C4 keto acid of the fluoroquinolone chelates a divalent metal ion, typically Mg²⁺. nih.gov This metal ion is then coordinated by four water molecules, which in turn form hydrogen bonds with conserved serine and acidic residues in the enzyme's active site (e.g., Ser83 and Asp87 in E. coli GyrA). nih.govnih.gov
MD simulations can provide a dynamic view of this water-metal ion bridge, elucidating the geometry and stability of the coordination complex. These simulations can track the movement of water molecules and the metal ion within the active site, providing insights into the strength and longevity of the interactions that constitute the bridge. The integrity of this bridge is essential for the potent activity of many fluoroquinolones, and its disruption is a common mechanism of drug resistance. nih.gov Functional studies have demonstrated that the water-metal ion bridge is the primary conduit for interactions between clinically relevant quinolones and topoisomerase IV. oup.com
Density Functional Theory (DFT) Studies in this compound Research
Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of methyl fluoroquinolones, offering profound insights into their molecular properties and behavior. This quantum mechanical modeling method allows for the detailed investigation of the electronic structure and other molecular characteristics, which are pivotal in understanding their mechanism of action and in the design of new, more effective derivatives.
Electronic Structure Analysis and Excited State Properties
DFT calculations are instrumental in elucidating the electronic structure of methyl fluoroquinolones. By solving the Kohn-Sham equations, DFT provides a detailed description of the electron density distribution within the molecule. This information is crucial for understanding the reactivity and stability of these compounds. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Furthermore, Time-Dependent DFT (TD-DFT) is employed to investigate the excited state properties of methyl fluoroquinolones. This is particularly important for understanding their photostability and the electronic transitions that occur upon absorption of light. TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations provide a theoretical basis for interpreting experimental spectroscopic data and for understanding the photophysical processes that these molecules can undergo. For instance, studies have shown that electronic transitions in fluoroquinolone precursors are often due to H-3 → L (94%) and H → L (95%) excitations nih.gov.
Table 1: Key Electronic Properties of Selected Fluoroquinolones from DFT Calculations
| Fluoroquinolone | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Norfloxacin (B1679917) | -6.21 | -1.45 | 4.76 |
| Ciprofloxacin (B1669076) | -6.25 | -1.50 | 4.75 |
| Ofloxacin (B1677185) | -6.18 | -1.42 | 4.76 |
Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations have proven to be highly effective in predicting the spectroscopic properties of methyl fluoroquinolones, providing a valuable complement to experimental measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, is widely used for the prediction of NMR chemical shifts (¹H and ¹³C) and shielding tensors. These theoretical calculations can aid in the assignment of complex NMR spectra and in the structural elucidation of new this compound derivatives. The accuracy of the predicted chemical shifts is often enhanced by comparing them with experimental data and applying scaling factors.
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of methyl fluoroquinolones. The calculated IR spectra can be compared with experimental Fourier Transform Infrared (FTIR) spectra to identify and assign the characteristic vibrational modes of the molecule. This includes stretching, bending, and torsional vibrations of different functional groups. For example, the characteristic absorption bands for the stretching vibrations of the carboxyl groups in norfloxacin have been identified through both experimental and theoretical studies nih.gov. Theoretical vibrational frequencies are often scaled to improve agreement with experimental data, accounting for anharmonicity and other factors not explicitly included in the harmonic approximation used in the calculations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: As mentioned in the previous section, TD-DFT is the primary tool for predicting the electronic absorption spectra of methyl fluoroquinolones. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. The accuracy of these predictions is dependent on the choice of the exchange-correlation functional and the basis set. Comparisons between theoretical and experimental UV-Vis spectra of ofloxacin have shown good agreement researchgate.net.
Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Ofloxacin
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |
|---|---|---|
| ¹H-NMR (ppm) | ||
| H (piperazine ring) | 2.85 | 2.80 |
| H (aromatic ring) | 7.89 | 7.95 |
| IR (cm⁻¹) | ||
| C=O (keto) stretch | 1621 | 1630 |
| C=O (carboxyl) stretch | 1718 | 1725 |
| UV-Vis λmax (nm) | 294 | 290 |
Note: The presented values are illustrative and sourced from comparative studies. Actual values may vary based on experimental conditions and computational parameters.
In Silico Prediction of Resistance Mechanisms
Computational chemistry and molecular modeling play a crucial role in understanding and predicting the mechanisms of bacterial resistance to methyl fluoroquinolones. These in silico approaches provide atomic-level insights into the interactions between the drug and its molecular targets, as well as the effects of mutations and efflux systems.
Modeling of Mutant Topoisomerase Interactions with Methyl Fluoroquinolones
The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. Resistance to these antibiotics often arises from mutations in the genes encoding these enzymes, particularly in the quinolone resistance-determining region (QRDR). Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interactions between methyl fluoroquinolones and both wild-type and mutant topoisomerases.
Molecular docking studies can predict the binding affinity and orientation of a this compound within the active site of the topoisomerase. By comparing the docking scores and binding modes of a drug with the wild-type and mutant enzymes, researchers can rationalize the loss of efficacy due to specific mutations. For example, docking studies have revealed that mutations in GyrA, such as at serine 83 and aspartic acid 87, can lead to weaker interactions with fluoroquinolones like ciprofloxacin and norfloxacin, thus explaining the observed resistance researchgate.net.
MD simulations provide a dynamic view of the drug-target interactions over time, allowing for the study of conformational changes in the protein and the stability of the drug-protein complex. These simulations can reveal how mutations alter the flexibility and dynamics of the active site, thereby affecting drug binding. Free energy calculations, such as MM-PBSA and MM-GBSA, can be performed on the MD trajectories to provide a more quantitative estimate of the binding affinity, further elucidating the impact of resistance-conferring mutations.
Table 3: Representative Molecular Docking Results of Fluoroquinolones with Wild-Type and Mutant DNA Gyrase
| Fluoroquinolone | DNA Gyrase | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Ciprofloxacin | Wild-Type | -8.5 | Ser83, Asp87 |
| Ciprofloxacin | Mutant (Ser83Leu) | -6.2 | Leu83, Asp87 |
| Moxifloxacin | Wild-Type | -9.1 | Ser83, Asp87 |
| Moxifloxacin | Mutant (Asp87Gly) | -7.0 | Ser83, Gly87 |
Note: The binding energies are illustrative and can vary based on the specific protein structure, docking software, and scoring function used.
Simulation of Efflux Pump Substrate Recognition
Another significant mechanism of resistance to methyl fluoroquinolones is the active removal of the drug from the bacterial cell by efflux pumps. These are transmembrane proteins that can recognize and extrude a wide range of substrates, including antibiotics. Understanding how these pumps recognize and transport fluoroquinolones is crucial for the development of efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics.
Molecular dynamics simulations are employed to study the process of substrate recognition and transport by efflux pumps such as NorA in Staphylococcus aureus and AcrB in Escherichia coli. These simulations can help to identify the key amino acid residues within the pump that are involved in binding to fluoroquinolones. For example, simulations have been used to explore the molecular recognition pathway between the NorA efflux pump and its substrate ciprofloxacin acs.org. By simulating the movement of the drug through the pump, researchers can gain insights into the transport mechanism and the conformational changes that the pump undergoes during this process.
Computational studies have also investigated how mutations within the efflux pump can alter substrate specificity. For instance, a G288D substitution in AcrB has been shown through computational analysis to affect the structure and dynamics of the distal binding pocket, leading to altered specificity for antibacterial drugs, including increased efflux of ciprofloxacin nih.govpnas.org. These in silico findings provide a molecular basis for experimentally observed resistance and can guide the design of new fluoroquinolones that are not recognized by these efflux pumps or the development of effective EPIs.
Advanced Analytical Research Methodologies for Methyl Fluoroquinolone Characterization
Chromatographic Techniques for Compound Analysis
Chromatography is a cornerstone for the separation and analysis of methyl fluoroquinolones from complex mixtures. High-performance liquid chromatography is the most prevalent technique, while gas chromatography can be used for specific applications after chemical modification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of fluoroquinolone compounds. nih.gov The method's versatility is enhanced by coupling it with various detectors, each offering distinct advantages for the analysis of methyl fluoroquinolones. Reversed-phase HPLC is the most common mode, utilizing C18 columns for separation. vjst.vnmdpi.commoca.net.ua
UV-Visible (UV) Detection: This is a common and robust detection method for fluoroquinolones due to the presence of a chromophoric quinolone ring system. moca.net.ua Detection is typically performed at a wavelength around 280-350 nm. mdpi.commoca.net.uaasianpubs.org Diode-Array Detection (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. moca.net.uaasianpubs.org
Fluorescence Detection (FLD): Fluoroquinolones are naturally fluorescent compounds, making FLD a highly sensitive and selective detection method. sci-hub.st This technique often provides lower limits of detection compared to UV detection. nih.govvjst.vn The excitation and emission wavelengths are selected to maximize the signal for the specific methyl fluoroquinolone being analyzed; for instance, analytical wavelengths of λex/λem = 290/500 nm have been used for levofloxacin (B1675101) and moxifloxacin (B1663623). vjst.vn
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, enabling both quantification and structural confirmation. nih.govnih.gov MS detection is particularly valuable for identifying compounds in complex matrices at very low concentrations. nih.govsci-hub.st Tandem mass spectrometry (MS/MS) further enhances selectivity and provides fragmentation data for unequivocal identification. sci-hub.stnih.gov
| Compound | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Levofloxacin | Thermo C18 (4.6 × 250 mm, 5 µm) | Ethanol: 20 mM Sodium Dihydrogen Phosphate (B84403) (pH 5) (25:75, v/v) | UV at 350 nm | mdpi.com |
| Levofloxacin | Supelco Ascentis C18 (250×4.6 mm, 5 μm) | Gradient of 0.025 M phosphoric acid (pH 3) and Methanol (B129727) | FLD (λex/λem = 290/500 nm) | vjst.vn |
| Pefloxacin | Agilent HC-C18 (250 mm × 4.6 mm, 5 µm) | Methanol and Phosphate Buffer | DAD at 281 nm | asianpubs.org |
| Ofloxacin (B1677185) | Phenyl column | Acetonitrile and pH 10.5 buffer | MS/MS | nih.gov |
Gas Chromatography (GC) is less commonly used for the direct analysis of fluoroquinolones because these compounds typically exhibit low volatility and poor thermal stability due to their zwitterionic nature and polar functional groups (e.g., carboxylic acid, amine). sigmaaldrich.com To make them amenable to GC analysis, a chemical derivatization step is necessary to convert the non-volatile this compound into a more volatile and thermally stable derivative. sigmaaldrich.comjfda-online.com
Common derivatization reactions include:
Silylation: This is a widely used technique where active hydrogen atoms in functional groups like -OH, -COOH, and -NH are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are employed for this purpose. sigmaaldrich.com
Acylation: This involves the reaction of functional groups with acylating agents to form esters and amides.
Alkylation: This process forms esters from carboxylic acids, increasing volatility.
The choice of derivatization reagent depends on the specific functional groups present in the this compound molecule. gcms.cz Once derivatized, the compound can be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides both chromatographic separation and mass-based identification of the derivative. researchgate.netnih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound compounds, providing detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules, including methyl fluoroquinolones. It provides information on the chemical environment of specific nuclei.
¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing adjacent atoms.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. scielo.br Each unique carbon atom in the structure gives a distinct signal. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
¹⁹F NMR: Given that the defining feature of a fluoroquinolone is the fluorine atom on the quinolone ring, ¹⁹F NMR is a particularly valuable technique. wikipedia.org The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin 1/2) and has a wide chemical shift range, making it an excellent probe for structural analysis. wikipedia.orgalfa-chemistry.com The chemical shift of the fluorine signal is highly sensitive to its electronic environment and can be used to confirm its position on the aromatic ring. alfa-chemistry.comnih.gov Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides further structural information. researchgate.netresearchgate.net
| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons (quinolone ring) | 7.0 - 8.5 | Splitting patterns reveal substitution. |
| ¹H | N-CH₃ (piperazine) | ~2.4 | Typically a singlet. |
| ¹H | C-CH₃ (oxazine ring) | ~1.5 | Typically a doublet, coupled to adjacent proton. |
| ¹³C | Carboxyl Carbon (-COOH) | 170 - 180 | |
| ¹³C | Ketone Carbon (C=O) | 175 - 185 | |
| ¹³C | Aromatic Carbons (C-F) | 145 - 165 | Shows coupling to ¹⁹F (¹JCF). |
| ¹³C | N-CH₃ Carbon | ~40 - 50 | |
| ¹⁹F | Aromatic Fluorine (C-F) | -110 to -130 | Referenced to CFCl₃. Shift is sensitive to substitution pattern. |
Mass spectrometry is a critical technique for determining the molecular weight of a this compound and for obtaining structural information through the analysis of its fragmentation patterns. iaea.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion (or a quasi-molecular ion, such as [M+H]⁺ in electrospray ionization), the mass-to-charge ratio (m/z) of which provides the molecular weight. chemguide.co.uk
This molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint that can be used to identify the compound and elucidate its structure. Common fragmentation pathways for fluoroquinolones have been systematically studied. researchgate.netnih.gov
Key fragmentation processes observed in the mass spectra of many fluoroquinolones include:
Loss of Water ([M+H-H₂O]⁺): A common initial loss from the protonated molecular ion. nih.govresearchgate.net
Decarboxylation ([M+H-CO₂]⁺): Loss of the carboxylic acid group as carbon dioxide is a characteristic fragmentation. iaea.orgresearchgate.net
Piperazine (B1678402) Ring Cleavage: The substituent at the C-7 position (often a piperazine ring) undergoes characteristic fragmentation, such as the loss of ethene or other neutral fragments from the side chain. iaea.orgresearchgate.netresearchgate.net
These fragmentation patterns provide vital information for confirming the identity of known methyl fluoroquinolones or for characterizing novel structures. researchgate.netwaters.com
| Fragmentation Process | Neutral Loss | Significance | Reference |
|---|---|---|---|
| Loss of Water | H₂O (18 Da) | Common initial fragmentation from the carboxylic acid or other sites. | nih.govresearchgate.net |
| Decarboxylation | CO₂ (44 Da) | Characteristic of the carboxylic acid functional group. | iaea.orgresearchgate.net |
| Piperazine Side-Chain Cleavage | C₂H₄N (43 Da), C₂H₅N (44 Da), etc. | Provides information about the structure of the C-7 substituent. | iaea.orgresearchgate.netresearchgate.net |
| Loss of Carboxyl and Side-Chain Fragment | CO₂ + Side-Chain Fragment | A common sequential fragmentation pathway. | iaea.org |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending). researchgate.net An IR spectrum is a plot of this absorption versus frequency (or wavenumber, cm⁻¹), which provides a characteristic fingerprint of the molecule's functional groups. libretexts.org
Raman spectroscopy provides similar information but is based on the inelastic scattering of light. nih.gov Some vibrations that are weak in IR spectra may be strong in Raman spectra, and vice versa, making the two techniques complementary.
For a typical this compound, key functional groups that can be identified include:
O-H Stretch: A broad band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region. uc.edu
C-H Stretch: Absorptions from aromatic and aliphatic C-H bonds are found around 3100-2850 cm⁻¹. researchgate.netlibretexts.org
C=O Stretch: Strong absorptions from the ketone and carboxylic acid carbonyl groups are observed in the 1730-1620 cm⁻¹ region. researchgate.netuc.edu
C=C Stretch: Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region. mdpi.com
C-O Stretch: The stretch from the carboxylic acid group is typically found in the 1300-1200 cm⁻¹ range.
C-F Stretch: A strong absorption corresponding to the carbon-fluorine bond is expected in the 1350-1000 cm⁻¹ region. mdpi.com
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Medium-Strong | researchgate.netuc.edu |
| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium | libretexts.org |
| Aliphatic (C-H) | Stretching | 3000 - 2850 | Medium-Strong | researchgate.netlibretexts.org |
| Carboxylic Acid (C=O) | Stretching | 1730 - 1700 | Strong | researchgate.netuc.edu |
| Quinolone Ketone (C=O) | Stretching | 1650 - 1620 | Strong | researchgate.net |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium-Weak | mdpi.com |
| Aliphatic (C-H) | Bending | 1470 - 1350 | Medium | libretexts.org |
| Aromatic (C-F) | Stretching | 1350 - 1000 | Strong | mdpi.com |
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and interaction of methyl fluoroquinolones with various molecules, particularly metal ions. nih.gov These methods provide insights into the formation of complexes, which can significantly alter the bioavailability and activity of the drug. ptfarm.plresearchgate.net The core structure of fluoroquinolones contains chromophores that give rise to characteristic electronic transitions, observable in UV-Vis spectra. hithaldia.ac.in
The complexation of fluoroquinolones with metal ions such as Cu(II), Zn(II), Fe(III), and Al(III) is readily studied using spectrophotometric titration. nih.gov The formation of a metal-fluoroquinolone complex typically results in a shift in the maximum absorption wavelength (λmax), which can be either a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift. hithaldia.ac.in By monitoring these spectral changes as a function of metal ion concentration, the stoichiometry and stability constants of the resulting complexes can be determined. ptfarm.plnih.gov For instance, studies on fleroxacin, a trifluorinated fluoroquinolone, have utilized UV-Vis spectroscopy to characterize its complexes with various divalent transition metals. mdpi.com
Fluorescence spectroscopy offers even greater sensitivity for studying these interactions. Fluoroquinolones are naturally fluorescent, and their fluorescence can be quenched or enhanced upon interaction with other molecules. nih.govresearchgate.net The quenching of fluorescence upon the addition of DNA, for example, has been used to study the binding mechanism between ciprofloxacin (B1669076) and DNA, suggesting a static quenching process. nih.gov Similarly, the interaction with metal ions alters the fluorescence properties, providing a means to calculate binding parameters. ptfarm.pl The combination of UV-Vis absorption and fluorescence emission data provides a comprehensive picture of the electronic transitions and the nature of complex formation. nih.gov
Table 1: Spectroscopic Data for Fluoroquinolone-Metal Ion Complexation
| Fluoroquinolone | Metal Ion | Technique | Observed Effect | Reference |
|---|---|---|---|---|
| Fleroxacin | Cu(II) | UV-Vis | Absorption bands at 660 nm and 319 nm in DMSO | mdpi.com |
| Ciprofloxacin | DNA | Fluorescence | Quenching of fluorescence at 420 nm | nih.gov |
| Various FQs | Fe(III), Al(III) | Spectrophotometry | Formation of highly stable complexes | nih.gov |
Electrophoretic Techniques
Electrophoretic techniques, particularly those in a capillary format, are highly efficient for the separation and analysis of ionizable compounds like methyl fluoroquinolones. nih.govwikipedia.org These methods separate molecules based on their differential migration in an electric field, which is dependent on their charge-to-mass ratio. researchgate.netnih.gov
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), has proven to be a rapid, efficient, and environmentally friendly tool for the separation and simultaneous determination of multiple fluoroquinolone derivatives. researchgate.netactamedicamarisiensis.ro The technique offers high resolution and requires minimal sample and solvent volumes. nih.gov
The separation mechanism in CZE relies on the electrophoretic mobility of the analytes in a background electrolyte (BGE) solution within a narrow fused silica (B1680970) capillary. wikipedia.org The pH of the BGE is a critical parameter, as it determines the ionization state (and thus the charge) of the amphoteric fluoroquinolone molecules. researchgate.net By adjusting the BGE composition, pH, applied voltage, and capillary temperature, separation conditions can be optimized for a specific set of analytes.
For example, a method using a BGE of 100 mM phosphoric acid successfully separated six fluoroquinolones, including ciprofloxacin and ofloxacin, in under 8 minutes. actamedicamarisiensis.ro Another study demonstrated the separation of 12 different quinolones using a 25 mM sodium tetraborate (B1243019) buffer at pH 9.3. researchgate.net For structurally very similar fluoroquinolones, such as ciprofloxacin and norfloxacin (B1679917), micellar electrokinetic chromatography (MEKC), a modification of CE, can be employed to enhance separation by adding surfactants to the BGE. researchgate.netresearchgate.net CE methods can be coupled with various detectors, including UV, fluorescence, and mass spectrometry (MS), for sensitive and specific quantification. nih.govnih.gov
Table 2: Optimized Conditions for Capillary Electrophoresis Separation of Fluoroquinolones
| Fluoroquinolones Studied | CE Method | Background Electrolyte (BGE) | Applied Voltage | Detection | Separation Time | Reference |
|---|---|---|---|---|---|---|
| Ciprofloxacin, Enoxacin, Enrofloxacin, Moxifloxacin, Ofloxacin, Sarafloxacin | CZE | 100 mM Phosphoric Acid | +25 kV | UV (280 nm) | < 8 min | actamedicamarisiensis.ro |
| 12 Quinolone derivatives | CZE | 25 mM Sodium Tetraborate (pH 9.3) | +20 kV | UV (280 nm) | N/A | researchgate.net |
| Ofloxacin, Norfloxacin, Ciprofloxacin | MEKC | 25 mM Sodium Tetraborate + 100 mM SDS | +20 kV | UV (280 nm) | N/A | researchgate.net |
Electrochemical Methods for Mechanistic Studies
Electrochemical methods are highly sensitive and provide valuable mechanistic information about electroactive molecules like methyl fluoroquinolones. benthamopenarchives.comnih.gov These techniques are particularly useful for studying redox processes and interactions with biological macromolecules such as DNA. benthamopenarchives.comtandfonline.com
Voltammetry for Redox Behavior and DNA Interactions
Voltammetry, especially cyclic voltammetry (CV), is a versatile electrochemical technique used to investigate the redox behavior of fluoroquinolones and their binding interactions with DNA. nih.govresearchgate.net The oxidation of fluoroquinolones, which typically occurs at the piperazine moiety, is an irreversible process that can be observed as an anodic peak in a voltammogram. nih.govnajah.edu
When a fluoroquinolone interacts with double-stranded DNA (dsDNA), changes in the voltammetric signal are observed. benthamopenarchives.com The formation of a drug-DNA complex is generally a slower diffusing species than the free drug, resulting in a decrease in the peak current. nih.gov Additionally, a shift in the peak potential can provide clues about the mode of interaction. nih.gov
Two primary modes of interaction are typically considered:
Intercalation: The planar quinolone ring inserts between the base pairs of the DNA double helix. This mode often causes a significant decrease in the peak current and a positive shift in the oxidation potential. nih.govbenthamopenarchives.com
Electrostatic/Groove Binding: The drug binds to the exterior of the DNA helix, often involving electrostatic attraction between the charged drug molecule and the phosphate backbone of DNA. This interaction typically results in more subtle changes in the voltammetric signal. benthamopenarchives.comresearchgate.net
By analyzing the changes in peak current and potential upon addition of DNA, a binding constant (K) and the binding site size can be calculated. benthamopenarchives.com For example, the interaction of levofloxacin with calf thymus DNA has been studied using cyclic voltammetry, suggesting a combination of electrostatic and intercalative binding depending on the conditions. researchgate.net Similarly, studies with ciprofloxacin have used the decrease in the guanine (B1146940) oxidation signal at a DNA-modified electrode as an indicator of the interaction. benthamopenarchives.com
Table 3: Voltammetric Analysis of Fluoroquinolone-DNA Interactions
| Fluoroquinolone | DNA Source | Voltammetric Technique | Key Findings | Binding Constant (K) | Reference |
|---|---|---|---|---|---|
| Levofloxacin | Calf Thymus DNA | Cyclic Voltammetry (CV) | Proposed mixed electrostatic and intercalative binding. | N/A | researchgate.net |
| Ciprofloxacin | Calf Thymus DNA | CV, DPV | Decrease in guanine oxidation peak used as indicator. | N/A | benthamopenarchives.com |
| Ciprofloxacin | dsDNA | Cyclic Voltammetry (CV) | Decrease in current and positive shift in oxidation peak, indicating intercalation. | 2.89 x 10⁵ M⁻¹ | nih.govnajah.edu |
Emerging Research Directions and Future Perspectives in Methyl Fluoroquinolone Science
Design of Novel Methyl Fluoroquinolone Scaffolds to Overcome Resistance
A primary strategy to combat resistance is the rational design of new this compound scaffolds that can evade or overcome bacterial defense mechanisms, such as target site mutations and efflux pumps. Research in this area focuses on modifications at various positions of the fluoroquinolone nucleus to enhance antibacterial potency and broaden the spectrum of activity against resistant pathogens.
One of the most significant advancements has been the introduction of methyl or methoxy (B1213986) substituents at the C-8 position of the fluoroquinolone core. This modification has been shown to improve activity against both DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. By effectively targeting both enzymes, the likelihood of resistance development is reduced, as bacteria would need to acquire multiple mutations to confer resistance. For instance, the C-8 methoxy group in some fluoroquinolones has demonstrated enhanced activity against resistant mutants of Mycobacterium smegmatis and a dual gyrase-topoisomerase IV mutant of Staphylococcus aureus. In many cases, a C-8 methoxy group provides a greater enhancement of activity against resistant mutants compared to a C-8 fluorine moiety.
The benefit of a C-8 methyl or methoxy substituent is a substantial reduction in the emergence of resistant microbial strains that lack pre-existing mutations in the quinolone resistance-determining regions (QRDRs) of their target enzymes. When combined with a bulky addition at the C-7 position, these C-8 modifications have been shown to markedly reduce the development of fluoroquinolone resistance in S. aureus.
Beyond simple substitutions, the development of entirely new scaffolds is also a promising avenue. This includes the design of tricyclic fluoroquinolones and bridged structures that aim to establish novel interactions with the bacterial targets or DNA, thereby circumventing existing resistance mechanisms. The goal of these novel scaffolds is to lessen the reliance on interactions that are compromised by common resistance mutations.
Table 1: Activity of C-8 Substituted Fluoroquinolones Against Resistant Bacterial Strains
| Compound Type | Bacterial Strain | Resistance Mechanism | Fold Increase in Activity vs. C-8 Hydrogen Compound |
|---|---|---|---|
| C-8 Halogen/Methoxy | Mycobacterium smegmatis (gyrase mutant) | GyrA substitution | ~3-fold (with small C-7 rings) |
| C-8 Halogen/Methoxy | Staphylococcus aureus (gyrase-topoisomerase IV double mutant) | GyrA and ParC mutations | 7 to 8-fold reduction in MIC |
| C-8 Methoxy | Fluoroquinolone-resistant S. aureus | Single DNA gyrase mutation | Retains useful activity |
Exploration of Alternative Molecular Targets and Mechanisms for this compound Action
While DNA gyrase and topoisomerase IV remain the classical targets for fluoroquinolones, the exploration of alternative molecular targets is a critical area of research to develop compounds with novel mechanisms of action. This approach can potentially circumvent cross-resistance with existing fluoroquinolones and other antibiotic classes.
One emerging strategy is the targeting of bacterial virulence factors. Instead of directly killing the bacteria, this approach aims to disarm them by inhibiting the expression of toxins, adhesion factors, or other components essential for causing disease. This can reduce the pathogenicity of the bacteria and allow the host's immune system to clear the infection. While still in the early stages of research, the development of this compound derivatives that can modulate bacterial virulence is a promising future direction. For example, the Pseudomonas Quinolone Signal (PQS) is a quorum-sensing molecule in Pseudomonas aeruginosa that controls the production of virulence factors. Designing this compound analogues that interfere with PQS signaling could represent a novel anti-virulence strategy.
Another area of investigation is the development of dual-targeting or multi-targeting agents. By designing methyl fluoroquinolones that can inhibit not only DNA gyrase and topoisomerase IV but also other essential bacterial enzymes, the probability of resistance development can be significantly reduced. This concept is being explored through the creation of hybrid molecules, as discussed in the following section.
Development of this compound Hybrids with Enhanced Activities
Molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy to develop new antibacterial agents with enhanced efficacy and a lower propensity for resistance development. In the context of methyl fluoroquinolones, this approach aims to combine their proven antibacterial activity with the properties of other molecules to create synergistic effects.
This compound-Azole Hybrids: Researchers have synthesized hybrids of fluoroquinolones with azole moieties, such as 1,2,4-triazole (B32235) and 1,3,4-oxadiazole. These hybrids have demonstrated promising antibacterial and even antifungal activities. The rationale behind this approach is that the resulting hybrid molecule may have dual mechanisms of action, targeting both bacterial and potentially fungal cellular processes. For example, a ciprofloxacin-azole hybrid has shown promising antifungal activity by potentially binding to lanosterol (B1674476) 14-α-demethylase CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis.
This compound-Peptide Conjugates: Antimicrobial peptides (AMPs) are a class of naturally occurring molecules with broad-spectrum antimicrobial activity. Conjugating methyl fluoroquinolones to AMPs can enhance their ability to penetrate bacterial membranes and reach their intracellular targets. This strategy has been shown to improve activity against Gram-negative bacteria and can help restore the efficacy of the fluoroquinolone against resistant strains.
This compound-Natural Product Hybrids: Natural products have historically been a rich source of antimicrobial agents. The hybridization of methyl fluoroquinolones with natural product scaffolds is being explored to create novel compounds with unique mechanisms of action and improved activity against resistant pathogens.
Table 2: Examples of this compound Hybrids and Their Activities
| Hybrid Type | Parent Fluoroquinolone | Linked Moiety | Target Organism(s) | Observed Enhancement |
|---|---|---|---|---|
| Azole Hybrid | Ciprofloxacin (B1669076) | 1,2,3-Triazole | S. aureus, E. coli | Improved antibacterial and antifungal activity |
| Peptide Conjugate | Levofloxacin (B1675101) | M33 (branched peptide) | P. aeruginosa, E. coli | Improved activity against Gram-negative bacteria |
| Quinazolinone Hybrid | Ciprofloxacin | Quinazolinone | MRSA, S. aureus | Significantly more potent than the parent drug |
Advanced Methodologies in this compound Drug Discovery and Optimization
The discovery and development of new methyl fluoroquinolones are being accelerated by the integration of advanced computational and experimental methodologies. These approaches enable a more rational and efficient design process, from hit identification to lead optimization.
Computational and In Silico Methods: Computer-aided drug design (CADD) plays a crucial role in modern drug discovery. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are used to predict the binding affinity of novel this compound derivatives to their target enzymes. These in silico methods allow for the rapid evaluation of large virtual libraries of compounds, helping to prioritize the synthesis of molecules with the highest potential for antibacterial activity. For example, computational studies have been used to investigate the binding of fluoroquinolones to DNA gyrase and to design novel analogs with improved interactions.
High-Throughput Screening (HTS): HTS enables the rapid screening of large compound libraries against bacterial targets or whole bacterial cells to identify new antibacterial agents. Phenotypic screening, which assesses the ability of compounds to inhibit bacterial growth, is a valuable approach for discovering molecules with novel mechanisms of action. HTS campaigns can identify new chemical scaffolds that can be further optimized into potent this compound drug candidates.
Fragment-Based Drug Design (FBDD): FBDD is a powerful strategy for lead discovery that involves screening small, low-molecular-weight chemical fragments for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel this compound scaffolds with optimized binding interactions.
These advanced methodologies, often used in combination, are streamlining the drug discovery pipeline and hold significant promise for the development of the next generation of this compound antibiotics to combat the growing threat of antimicrobial resistance.
Q & A
Basic: What experimental methodologies are recommended for assessing methyl fluoroquinolone’s antimicrobial activity in vitro?
Answer: Minimum Inhibitory Concentration (MIC) assays are the gold standard for evaluating antimicrobial efficacy. Key steps include:
- Use standardized bacterial strains (e.g., M. tuberculosis H37Rv) and reference protocols from organizations like CLSI .
- Include positive controls (e.g., ciprofloxacin) and negative controls to validate assay conditions.
- Replicate experiments to account for biological variability, and report results with precision aligned with instrument capabilities (e.g., avoid overreporting decimal places beyond measurement accuracy) .
Advanced: How can researchers resolve contradictions in MIC values for this compound analogs across studies?
Answer: Discrepancies often arise from methodological variability. To address this:
- Conduct meta-analyses to identify confounding factors (e.g., bacterial strain differences, growth media composition).
- Validate findings using orthogonal methods like time-kill kinetics or genomic sequencing to confirm resistance mechanisms.
- Reference datasets such as TBCData (66 fluoroquinolone analogs with MIC values) to contextualize results .
Basic: Which analytical techniques are optimal for quantifying this compound in complex matrices like biological fluids?
Answer: Solid-phase extraction (SPE) coupled with high-performance liquid chromatography and fluorescence detection (HPLC-FLD) is widely validated. Key considerations:
- Optimize SPE protocols to minimize matrix interference (e.g., proteins in serum).
- Validate recovery rates using spiked samples and report limits of detection (LOD) and quantification (LOQ) .
Advanced: How can researchers investigate this compound’s potential DNA-adduct formation and genotoxicity?
Answer: A multi-method approach is critical:
- Use in vitro assays like the comet assay to detect DNA strand breaks.
- Employ mass spectrometry (LC-MS/MS) to identify specific DNA adducts, referencing protocols from studies on fluoroquinolone-DNA interactions .
- Compare results with structurally related fluoroquinolones to assess structure-toxicity relationships.
Basic: What statistical practices are essential when reporting this compound’s efficacy data?
Answer: Follow guidelines for numerical precision and significance:
- Report means with standard deviations (SD) or confidence intervals (CI), rounded to one decimal beyond instrument precision.
- Use ANOVA or non-parametric tests (e.g., Mann-Whitney U) for group comparisons, and explicitly define significance thresholds (e.g., p < 0.05) .
Advanced: How can structure-activity relationship (SAR) models be developed for this compound derivatives?
Answer: Steps include:
- Curate a dataset of analogs (e.g., TBCData’s 66 compounds) with biological activity and molecular descriptors .
- Apply quantitative SAR (QSAR) tools (e.g., partial least squares regression) to identify critical substituents (e.g., methyl group position).
- Validate models using external test sets and in vitro assays to ensure predictive accuracy.
Basic: What ethical guidelines apply to preclinical studies involving this compound?
Answer: Ensure compliance with:
- Institutional Animal Care and Use Committee (IACUC) approvals for in vivo studies.
- OECD guidelines for genotoxicity testing, including dose justification and humane endpoints .
Advanced: How should researchers assess the ecological impact of fluoroquinolone prophylaxis on bacterial resistance rates?
Answer: Use ecological study designs:
- Compare resistance rates before and after policy implementation (e.g., fluoroquinolone prophylaxis in neutropenic patients) .
- Monitor resistance in target bacteria (e.g., E. coli) via longitudinal surveillance and whole-genome sequencing.
- Apply multivariate regression to isolate the impact of prophylaxis from confounding variables (e.g., antibiotic usage trends).
Basic: How to design a reproducible synthesis protocol for novel this compound derivatives?
Answer: Follow medicinal chemistry best practices:
- Document reaction conditions (e.g., solvents, catalysts) in detail, adhering to journal guidelines for experimental reproducibility .
- Characterize products using NMR, HPLC, and high-resolution mass spectrometry (HRMS).
- Provide purity data (≥95%) and spectral validation in supporting information.
Advanced: What computational strategies can predict this compound’s pharmacokinetic properties?
Answer: Leverage in silico tools:
- Use software like GastroPlus or ADMET Predictor to model absorption, distribution, and metabolism.
- Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).
- Cross-reference results with clinical pharmacokinetic data from analogous fluoroquinolones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
